4-(Methylamino)cyclohexanecarbonitrile
Description
4-(Methylamino)cyclohexanecarbonitrile (CAS: 6289-40-3) is a cyclohexane derivative featuring a methylamino group (-NHCH₃) and a nitrile (-CN) substituent. Its molecular formula is C₈H₁₃N₂, with a molar mass of 137.21 g/mol. The compound is primarily used as an intermediate in pharmaceutical synthesis. Safety data indicate it is harmful via inhalation, skin contact, or ingestion, necessitating strict handling protocols .
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(methylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-10-8-4-2-7(6-9)3-5-8/h7-8,10H,2-5H2,1H3 |
InChI Key |
AMDKFMKXNZPPPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Amino-4-methoxycyclohexanecarbonitrile (CAS: Not specified)
3-Methylcyclohex-3-ene-1-carbonitrile / 4-Methylcyclohex-3-ene-1-carbonitrile (CAS: 38094-70-1)
- Structure : Cyclohexene derivatives with a nitrile and methyl group at positions 3 or 3.
- Isomerism : Exists as a 1:1 mixture of regioisomers, introducing steric and electronic variations .
- Key Differences: Unsaturation (cyclohexene ring) increases reactivity toward addition reactions compared to the saturated cyclohexane backbone of 4-(Methylamino)cyclohexanecarbonitrile.
4-[(Diphenylmethyl)amino]-1-(3-methoxyphenyl)-trans-cyclohexanecarbonitrile (CAS: 850885-65-3)
- Structure: Features a bulky diphenylmethylamino group and a 3-methoxyphenyl substituent in a trans configuration.
- Applications : Likely explored for CNS drug development due to aromatic and steric effects .
- Key Differences :
- Extended conjugation and aromaticity may enhance binding to biological targets (e.g., receptors).
- Higher molecular weight (396.53 g/mol) impacts solubility and pharmacokinetics.
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile (CAS: 320422-41-1)
- Structure: Pyrimidine ring fused with cyclohexylamino, sulfanyl, and phenyl groups.
- Applications: Potential kinase inhibitor or antimicrobial agent due to heterocyclic core .
- Key Differences: Pyrimidine ring introduces π-π stacking capability, absent in 4-(Methylamino)cyclohexanecarbonitrile. Sulfanyl group (-S-) contributes to redox activity.
4-Benzyloxycyclohexanecarbonitrile (CAS: Not specified)
- Structure: Benzyloxy (-OCH₂C₆H₅) substituent replaces the methylamino group.
- Properties : Bulky benzyl group reduces ring flexibility and increases lipophilicity .
- Key Differences :
- Enhanced steric hindrance may slow reaction kinetics in synthetic pathways.
- Benzyloxy group is a common protecting group in organic synthesis.
Structural and Functional Comparison Table
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-(Methylamino)cyclohexanecarbonitrile | -NHCH₃, -CN | 137.21 | Intermediate, moderate basicity |
| 1-Amino-4-methoxycyclohexanecarbonitrile | -OCH₃, -CN | ~153.18 (estimated) | Electron-rich, lower basicity |
| 3/4-Methylcyclohexene-carbonitrile | -CH₃, -CN (unsaturated ring) | 121.18 | Reactive double bond, regioisomerism |
| 4-[(Diphenylmethyl)amino]-...-carbonitrile | Diphenylmethyl, 3-methoxyphenyl | 396.53 | High steric bulk, trans configuration |
| 4-Benzyloxycyclohexanecarbonitrile | -OCH₂C₆H₅, -CN | 217.28 | Lipophilic, protective group utility |
Preparation Methods
General Reaction Framework
The most industrially viable route involves a one-pot synthesis starting from cyclohexanone. Simbera et al. developed three optimized protocols unifying methanol as the solvent and varying oxidizing systems:
-
Stoichiometric oxidation with sodium hypochlorite (NaOCl).
-
Catalytic oxidation using hydrogen peroxide (H₂O₂) and Cu²⁺.
-
Oxygen-mediated oxidation with a Cu²⁺/NH₃ system.
Reaction Pathway:
Key Advantages:
-
Waste minimization : By-products include NaCl (recyclable) and CO₂/N₂ (environmentally benign).
-
Solvent recycling : Methanol recovery reduces E-factor by 30%.
Reductive Amination of Cyclohexanecarbonitrile Derivatives
Catalytic Hydrogenation Approach
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes imine formation |
| H₂ Pressure | 50 psi | Prevents over-reduction |
| Catalyst Loading | 5% Pd/C | Balances cost and activity |
Nucleophilic Substitution on Halogenated Intermediates
SN2 Displacement with Methylamine
Challenges:
-
Regioselectivity : Competing elimination forms cyclohexene by-products (15–20%).
-
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) is required.
Oxidative Cyanation of 4-Methylaminocyclohexanol
TEMPO-Mediated Oxidation
A method adapted from ACS Med. Chem. uses:
-
Substrate : 4-Methylaminocyclohexanol.
-
Oxidant : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaOCl.
-
Cyanation : Concurrent addition of KCN (2 eq.) in CH₃CN/H₂O (3:1).
Performance Metrics:
Comparative Analysis of Methodologies
Green Chemistry Evaluation
| Method | EcoScale Score | PMI (kg/kg) | E-Factor |
|---|---|---|---|
| One-Pot (NaOCl) | 78 | 1.2 | 4.8 |
| Reductive Amination | 65 | 2.1 | 7.5 |
| Nucleophilic Substitution | 58 | 3.4 | 12.3 |
Key Findings :
-
One-pot methods excel in atom economy (82%) and waste reduction.
-
Catalytic oxidation (Cu²⁺/H₂O₂) minimizes heavy metal waste vs. stoichiometric NaOCl.
Industrial-Scale Considerations
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(Methylamino)cyclohexanecarbonitrile?
Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the methylamino and nitrile groups onto the cyclohexane backbone. Key factors include:
- Catalyst Selection : Triethylamine or palladium-based catalysts are often used to improve reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction rates .
- Temperature Control : Maintaining temperatures between 60–80°C minimizes side reactions like nitrile hydrolysis .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .
Q. How can researchers characterize the purity and structural integrity of 4-(Methylamino)cyclohexanecarbonitrile?
Methodological Answer: A combination of analytical techniques is recommended:
- NMR Spectroscopy : H and C NMR confirm the presence of methylamino (-NCH) and nitrile (-CN) groups, with characteristic shifts at δ 2.2–2.5 ppm (NCH) and δ 120–125 ppm (CN) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity and detects impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 152.12 for CHN) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for trans/cis isomer differentiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-(Methylamino)cyclohexanecarbonitrile derivatives?
Methodological Answer: Conflicting bioactivity data often arise from structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., 4-(Dimethylamino) analogs) to isolate the methylamino group’s role .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to reduce variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors, reconciling discrepancies between in vitro and in silico data .
Q. What strategies are effective in elucidating the stereochemical configuration of 4-(Methylamino)cyclohexanecarbonitrile?
Methodological Answer: Stereochemical ambiguity (e.g., axial vs. equatorial substituents) can be addressed via:
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Distinguishes diastereomers by analyzing Cotton effects in the IR spectrum .
- X-ray Diffraction : Single-crystal X-ray structures provide definitive proof of spatial arrangement, as demonstrated for the trans-4-amino analog .
Q. How can researchers address discrepancies in metabolic pathway predictions for 4-(Methylamino)cyclohexanecarbonitrile?
Methodological Answer: Conflicting metabolic data may arise from species-specific enzyme activity. Approaches include:
- In Vitro Microsomal Assays : Compare hepatic microsomes from humans vs. rodents to identify species-dependent oxidation or hydrolysis .
- Stable Isotope Tracing : Use C-labeled compounds to track metabolic intermediates via LC-MS .
- CYP450 Inhibition Studies : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to validate enzyme involvement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s neurotoxic potential?
Methodological Answer: Discrepancies may stem from differential blood-brain barrier (BBB) penetration or metabolite toxicity. Steps to resolve:
- BBB Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA) to quantify transport efficiency .
- Metabolite Profiling : Identify toxic metabolites (e.g., 4-(Methylamino)cyclohexanol via LC-MS) and test their effects on neuronal cell lines .
- In Vivo Validation : Conduct dose-response studies in zebrafish models to correlate in vitro toxicity with behavioral endpoints .
Tables for Comparative Analysis
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Reductive Amination | 78 | 97 | High stereoselectivity | |
| Nucleophilic Substitution | 65 | 92 | Scalability for bulk synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
